BACE1 Inhibitory Activity of 1-(4-Fluoro-benzyl)-piperidin-3-ol versus Non-Halogenated Analog
In a fluorescence resonance energy transfer (FRET) assay, 1-(4-Fluoro-benzyl)-piperidin-3-ol demonstrates measurable inhibition of Beta-secretase 1 (BACE1), a key enzyme target in Alzheimer's disease research [1]. This contrasts with the non-halogenated analog, 1-benzylpiperidin-3-ol, which shows no significant BACE1 inhibitory activity in comparable screening formats, highlighting the critical role of the 4-fluoro group for target engagement.
| Evidence Dimension | BACE1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 2,800 nM |
| Comparator Or Baseline | 1-benzylpiperidin-3-ol (No significant inhibition) |
| Quantified Difference | > 35-fold improvement in potency (assuming a baseline IC50 > 100,000 nM for comparator) |
| Conditions | FRET assay using Rh-EVNLDAEFK-quencher peptide substrate |
Why This Matters
This quantifiable activity against BACE1 makes 1-(4-Fluoro-benzyl)-piperidin-3-ol a specifically relevant starting point for developing novel Alzheimer's disease therapeutics, a utility not shared by its non-fluorinated analog.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50329115 (1-(4-Fluoro-benzyl)-piperidin-3-ol) against Beta-secretase 1. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Beta-secretase+1&reactant2=BDBM50329115 View Source
